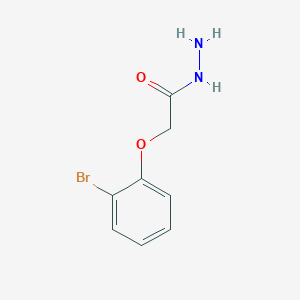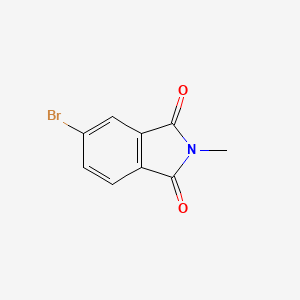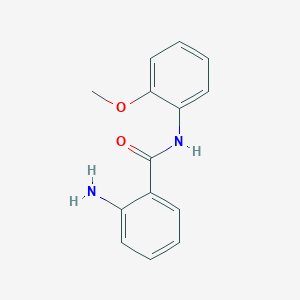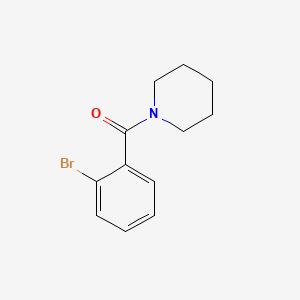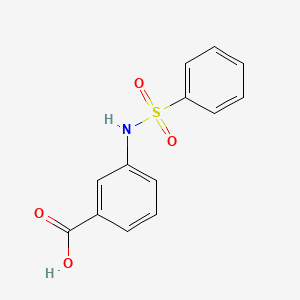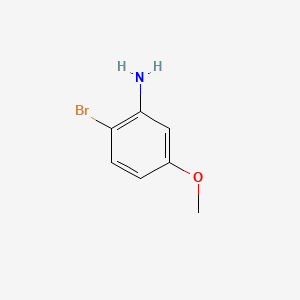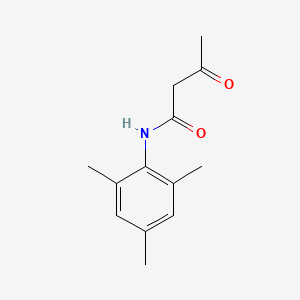![molecular formula C16H17NO3 B1269774 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid CAS No. 330645-19-7](/img/structure/B1269774.png)
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is an organic compound with the molecular formula C16H17NO3 It is a derivative of beta-alanine, where the amino group is substituted at the third position with a 4-(benzyloxy)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The 4-(benzyloxy)benzaldehyde undergoes an aldol condensation with glycine to form 3-[4-(benzyloxy)phenyl]-2-propenoic acid.
Hydrogenation: The double bond in the 3-[4-(benzyloxy)phenyl]-2-propenoic acid is hydrogenated to yield 3-[4-(benzyloxy)phenyl]propanoic acid.
Amination: Finally, the 3-[4-(benzyloxy)phenyl]propanoic acid is aminated to introduce the amino group at the third position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the aldol condensation and hydrogenation steps, as well as automated systems for the amination process to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields hydroxyl derivatives.
Substitution: Forms amides or other substituted products.
Aplicaciones Científicas De Investigación
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to these targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-[4-(hydroxy)phenyl]propanoic acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.
3-Amino-3-[4-(methoxy)phenyl]propanoic acid: Contains a methoxy group instead of a benzyloxy group.
3-Amino-3-[4-(phenyl)phenyl]propanoic acid: Lacks the benzyloxy group, having a phenyl group directly attached.
Uniqueness
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Propiedades
IUPAC Name |
3-amino-3-(4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMAXQPPKRFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954684 |
Source


|
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330645-19-7 |
Source


|
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
